molecular formula C17H17FN2O4 B2519435 N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 838884-47-2

N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2519435
CAS No.: 838884-47-2
M. Wt: 332.331
InChI Key: WNYVPMNXELIDKB-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C17H17FN2O4 and its molecular weight is 332.331. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

The use of moieties similar to those in N1-(3,4-dimethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide has been reported in the development of new synthetic routes and protecting group strategies. For example, the 3,4-dimethoxybenzyl group has been used as a novel N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its utility in synthetic chemistry for the smooth elimination by specific reagents, with yields depending on the substituents of the phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

Pharmacological Studies

Compounds with structural features similar to this compound have been explored for their pharmacological properties. For instance, novel classes of insecticides and neuroprotective drugs have been developed based on modifications of related structural frameworks, demonstrating significant activity against specific biological targets (Tohnishi et al., 2005). Moreover, the exploration of oxamides and related derivatives has contributed to understanding intramolecular hydrogen bonding, which is crucial for designing compounds with desired biological activities (Martínez-Martínez et al., 1998).

Electrochemical and Electrochromic Properties

The investigation into aromatic polyamides containing ether-carboxylic acids or dietheramine derived from tert-butylhydroquinone, similar to structural elements in this compound, has shown promising electrochemical and electrochromic properties. These studies pave the way for the development of novel materials with potential applications in electronics and smart materials (Liou & Chang, 2008).

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVPMNXELIDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.